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2'-deoxy-5'-uridylic acid - 964-26-1

2'-deoxy-5'-uridylic acid

Catalog Number: EVT-3196353
CAS Number: 964-26-1
Molecular Formula: C9H13N2O8P
Molecular Weight: 308.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DUMP is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate having uracil as the nucleobase. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate and a deoxyuridine phosphate. It is a conjugate acid of a dUMP(2-).
dUMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyuridine 5'-monophosphate is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
dUMP is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

2'-Deoxy-5'-uridylic acid, commonly referred to as deoxyuridine monophosphate, is a nucleotide that plays a critical role in the synthesis of deoxyribonucleic acid (DNA) and is a key component in the metabolism of nucleic acids. This compound consists of a uracil base, a deoxyribose sugar, and a phosphate group. It is classified as a pyrimidine nucleotide and is essential for various biological processes, including DNA replication and repair.

Source and Classification

2'-Deoxy-5'-uridylic acid is derived from uridine monophosphate through the removal of the hydroxyl group at the 2' position of the ribose sugar. It belongs to the class of nucleotides known as deoxyribonucleotides, which include other compounds such as deoxyadenosine monophosphate and deoxycytidine monophosphate. The classification of this compound is significant due to its involvement in cellular processes and its role in nucleotide metabolism.

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-5'-uridylic acid can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves using specific enzymes such as uridine kinase, which catalyzes the phosphorylation of uridine to form uridine monophosphate, followed by the conversion to its deoxy form through nucleoside reductase activity.
  2. Chemical Synthesis: A common approach includes the use of protected ribonucleotides that undergo selective reduction at the 2' position. For example, starting from uridine, various protecting groups can be employed to facilitate selective reactions leading to the formation of 2'-deoxy-5'-uridylic acid.
  3. Phosphorylation Reactions: The conversion from uridine to 2'-deoxy-5'-uridylic acid can also involve phosphorylation reactions where phosphoric acid derivatives are introduced.

Technical Details

In laboratory settings, the synthesis often requires careful control of reaction conditions, including pH, temperature, and reagent concentrations to ensure high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is typically employed for purification and analysis.

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxy-5'-uridylic acid consists of:

  • Base: Uracil
  • Sugar: 2-Deoxyribose
  • Phosphate Group: Attached at the 5' position

The chemical formula is C9H11N2O6PC_9H_{11}N_2O_6P, with a molecular weight of approximately 244.21 g/mol. The deoxyribose sugar distinguishes it from ribonucleotides by lacking an oxygen atom at the 2' carbon.

Data

Structural studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide insights into its conformation in solution and solid states, revealing important details about hydrogen bonding and molecular interactions.

Chemical Reactions Analysis

Reactions

2'-Deoxy-5'-uridylic acid participates in various biochemical reactions:

  1. Phosphorylation: It can be converted into deoxyuridine diphosphate (dUDP) and deoxyuridine triphosphate (dUTP) through phosphorylation reactions catalyzed by specific kinases.
  2. Dephosphorylation: Enzymatic cleavage can yield deoxyuridine through the action of nucleotidases.
  3. Incorporation into DNA: During DNA synthesis, it serves as a substrate for DNA polymerases, integrating into growing DNA strands.

Technical Details

These reactions are crucial for maintaining nucleotide pools within cells and ensuring proper DNA replication and repair mechanisms.

Mechanism of Action

The mechanism of action for 2'-deoxy-5'-uridylic acid primarily involves its incorporation into DNA during replication. Once phosphorylated to dUTP, it provides uracil residues for DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of dUMP to dTMP (deoxythymidine monophosphate), highlighting its role in nucleotide metabolism.

Data

Research indicates that dysregulation in the levels or metabolism of this nucleotide can lead to various metabolic disorders or affect cellular proliferation rates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 200 °C (decomposes)

Chemical Properties

  • pH Range: Typically neutral under physiological conditions
  • Stability: Stable under dry conditions but sensitive to hydrolysis in aqueous solutions
  • Reactivity: Can undergo phosphorylation and nucleophilic substitution reactions.

Relevant analytical techniques such as mass spectrometry (MS) and HPLC are used to characterize these properties accurately.

Applications

2'-Deoxy-5'-uridylic acid has several scientific applications:

  1. Molecular Biology: It is used in research involving DNA synthesis, cloning, and sequencing.
  2. Pharmaceuticals: Its derivatives are explored as potential therapeutic agents targeting various diseases, including cancer.
  3. Biotechnology: Employed in developing diagnostic tools and assays due to its role in nucleic acid metabolism.
  4. Nutritional Studies: Investigated for its effects on cognitive function when included in dietary supplements alongside other compounds like choline and docosahexaenoic acid.
Enzymatic Transformation and Catalytic Mechanisms

Thymidylate Synthase: dUMP Methylation Dynamics

Thymidylate synthase (TS) catalyzes the de novo biosynthesis of 2'-deoxythymidine-5'-monophosphate (dTMP) through the reductive methylation of dUMP. This irreversible reaction constitutes the sole biochemical route for de novo thymidylate production, coupling nucleotide metabolism with one-carbon transfer biochemistry [1] [6].

Tetrahydrofolate Cofactor Utilization and One-Carbon Transfer Mechanisms

The methylation employs N5,N10-methylenetetrahydrofolate (CH2THF) as a dual donor: it supplies both the methylene group for dTMP formation and reducing equivalents (via oxidation to dihydrofolate). Catalysis initiates through nucleophilic attack by TS’s conserved cysteine residue on dUMP’s C6 position, generating a covalent enolate intermediate. This activated species subsequently attacks the iminium cation formed from CH2THF, yielding a ternary complex. Final reduction to dTMP involves hydride transfer from the folate’s N5 position, concurrently producing dihydrofolate (DHF). The DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to sustain continuous one-carbon flux [1] [7].

Table 1: Kinetic Parameters of Thymidylate Synthase

SubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km M⁻¹s⁻¹)
dUMP2.5 - 8.03.5 - 8.21.4 × 10⁶
CH₂THF10 - 253.5 - 8.23.4 × 10⁵

Transition-State Stabilization and Covalent Intermediate Formation

TS stabilizes a dissociative transition state characterized by C5-carbanion formation in dUMP and electrophilic activation of the folate’s methylene carbon. X-ray crystallographic studies reveal a conserved catalytic triad (Cys, Arg, Asn) positioning dUMP for covalent catalysis. The enolate intermediate forms via cysteine thiolate addition across C6, facilitating proton abstraction from C5 by an adjacent aspartate residue. This generates a nucleophilic carbanion that attacks CH₂THF, forming a covalent C5-iminium linkage. Stereospecific hydride transfer from folate’s N5 completes reductive methylation. Fluoropyrimidine chemotherapeutics (e.g., 5-fluorouracil) exploit this mechanism by forming stable ternary complexes with TS and CH₂THF, inducing catalytic arrest [1] [4].

Allosteric Regulation of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) governs dUMP biosynthesis via deoxyuridine diphosphate (dUDP) production. Class Ia RNRs (found in eukaryotes and many bacteria) utilize a complex allosteric network ensuring balanced deoxynucleotide (dNTP) pools essential for DNA replication fidelity [6].

Substrate-Specificity Modulation by ATP/dATP Pools

RNR activity exhibits hierarchical allostery:

  • Activity Site (a-site): ATP binding activates RNR catalysis across all substrates, while dATP induces global inhibition by promoting inactive hexamer conformations.
  • Specificity Site (s-site): Nucleotide effectors fine-timate substrate preference:
  • ATP or dATP promotes pyrimidine (CDP/UDP) reduction
  • dTTP induces adenine nucleotide (ADP/GDP) reduction
  • dGTP stimulates GDP reduction exclusively

Deoxyuridine nucleotides originate primarily via reduction of UDP by RNR. The resultant dUDP undergoes phosphorylation to dUTP or dephosphorylation to dUMP. Elevated dATP pools signal sufficient purine deoxynucleotides, triggering allosteric feedback to curtail RNR activity. This prevents dUTP misincorporation—a phenomenon linked to DNA strand breaks and mutagenesis [6].

Table 2: Allosteric Effectors of Ribonucleotide Reductase

Effector Bound to s-sitePrimary Substrate ReducedPhysiological Significance
ATP/dATPCDP/UDPPyrimidine dNTP production
dTTPGDPGuanine dNTP balance
dGTPADPAdenine dNTP production
dATP (bound to a-site)NONE (inhibition)Global reduction shutdown at high purine levels

Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase) Activity

dUTPase (EC 3.6.1.23) hydrolyzes dUTP to dUMP and inorganic pyrophosphate (PPi), a critical sanitation step preventing uracil misincorporation during DNA synthesis [4] [7].

dUTP Pyrophosphatase Mechanisms and dUMP Recycling

dUTPases employ a substrate-triggered catalytic mechanism involving five conserved motifs forming the active site. Catalysis proceeds via nucleophilic substitution:

  • dUTP binding: Induces conformational closure, positioning the γ-phosphate adjacent to catalytic residues.
  • Metallactivation: Mg²⁺ coordinates β/γ-phosphates, enhancing electrophilicity.
  • Nucleophilic attack: A water molecule (activated by aspartate/glutamate residues) hydrolyzes the β-γ phosphoanhydride bond.
  • Product release: dUMP and PPi dissociate, regenerating the enzyme.

This reaction not only eliminates dUTP but also recycles dUMP—redirecting it toward dTMP synthesis via TS. The Km for dUTP ranges 1–10 μM, with catalytic turnover (~10–50 s⁻¹) ensuring rapid dUTP clearance even at low concentrations [4] [7].

dUTPase-Dependent DNA Integrity Preservation

dUTPase maintains dUTP:dTTP ratios below 10⁻⁵, crucial because DNA polymerases cannot discriminate adequately against dUTP versus dTTP. Uracil misincorporation activates base excision repair (BER), involving:

  • Uracil-DNA glycosylase (UDG) excises uracil, generating an abasic site.
  • AP endonuclease cleaves the phosphodiester backbone.
  • Repair synthesis/replication restart incorporates dTTP.

Repetitive BER cycles under high dUTP:dTTP ratios cause DNA strand breaks, chromosomal fragmentation, and cell death—a mechanism exploited by 5-fluorouracil (which elevates FdUTP) combined with dUTPase inhibitors (e.g., TAS-114). Cancer cells defective in homologous recombination (HR) or BER are hypersensitive to dUTPase disruption due to unrepaired DNA damage [4] [7].

Properties

CAS Number

964-26-1

Product Name

2'-deoxy-5'-uridylic acid

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H13N2O8P

Molecular Weight

308.18 g/mol

InChI

InChI=1S/C9H13N2O8P/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1

InChI Key

JSRLJPSBLDHEIO-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O

Synonyms

2'-deoxy-5'-uridylic acid
2'-deoxyuridine 5'-phosphate
2'-deoxyuridine-5'-monophosphate
2'-deoxyuridylic acid
2'-deoxyuridylic acid, disodium salt
dUMP

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O

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